4-cis-Hydroxy Cilostazol

概要

説明

4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug utilized in the treatment of peripheral arterial disease and ischemia. It is a metabolite of cilostazol, a medication prescribed for intermittent claudication. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of liquid chromatography-tandem mass spectrometry for the analysis of the compound .

Industrial Production Methods

Industrial production of 4’-Hydroxycilostazol, trans- typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography, ensures the quality and consistency of the final product .

化学反応の分析

Types of Reactions

4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of 4’-Hydroxycilostazol, trans-. These derivatives have different chemical and biological properties, which can be utilized for various applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

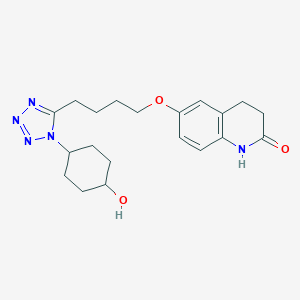

4-cis-Hydroxy Cilostazol is characterized by a hydroxyl group at the fourth position of the cilostazol molecule, influencing its biological activity and pharmacokinetics. Its molecular formula is . The compound exhibits antithrombotic properties, making it a candidate for cardiovascular therapies. It is primarily formed through the metabolic conversion of Cilostazol via cytochrome P450 enzymes, particularly CYP2C19, which introduces the hydroxyl group through hydroxylation reactions .

Cardiovascular Medicine

- Antiplatelet Activity :

- Vasodilation :

- Neovascularization :

Diabetes and Peripheral Vascular Disease

- Treatment of Intermittent Claudication :

- Diabetic Foot Ulcers :

Study on Efficacy in Peripheral Artery Disease

A randomized controlled trial evaluated the effects of Cilostazol on patients with PAD. The study involved 922 patients who were treated with either Cilostazol or placebo. Results indicated a significant increase in maximal walking distance for those receiving Cilostazol compared to placebo . While direct data on this compound was not available, the findings support further investigation into its metabolites.

Study on Cholestatic Liver Injury

A study investigated the effects of Cilostazol on cholestatic liver injury induced by common bile duct ligation in rats. The results showed that Cilostazol significantly improved hepatic functions and reduced portal hypertension and fibrosis . Similar mechanisms may be applicable to this compound due to their shared pharmacological properties.

Comparative Analysis with Other Compounds

| Compound Name | Structure Similarity | Biological Activity | Potency Compared to Cilostazol |

|---|---|---|---|

| 3,4-Dehydro-Cilostazol | Similar backbone | Antiplatelet | 4-7 times more potent |

| 4'-Trans-Hydroxy-Cilostazol | Similar backbone | Antiplatelet | Approximately 0.2 times |

| Cilostazol | Parent compound | Vasodilator/Antiplatelet | Standard |

| 4-cis-Hydroxy-Cilostazol | Unique stereochemistry | Antithrombotic | Potentially significant |

The unique stereochemistry of this compound contributes to its distinct biological activity profile compared to other metabolites, indicating a need for dedicated research into its specific applications .

作用機序

The mechanism of action of 4’-Hydroxycilostazol, trans- involves the inhibition of the enzyme phosphodiesterase III. This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential regulators of platelet aggregation. By inhibiting this enzyme, 4’-Hydroxycilostazol, trans- prevents the breakdown of cAMP and cGMP, leading to decreased platelet aggregation. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .

類似化合物との比較

Similar Compounds

Cilostazol: The parent compound from which 4’-Hydroxycilostazol, trans- is derived. It is used for the treatment of intermittent claudication.

3,4-Dehydrocilostazol: Another metabolite of cilostazol with similar properties.

4-cis-Hydroxycilostazol: A hydroxylated derivative of cilostazol with different biological properties.

Uniqueness

4’-Hydroxycilostazol, trans- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase III and reduce platelet aggregation makes it a valuable compound for therapeutic applications. Additionally, its anti-inflammatory properties further enhance its potential as a therapeutic agent .

生物活性

4-cis-Hydroxy Cilostazol is a significant metabolite of cilostazol, a phosphodiesterase type III inhibitor primarily used for the treatment of intermittent claudication due to peripheral arterial disease. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Cilostazol and Its Metabolites

Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, yielding several metabolites, including 3,4-dehydrocilostazol and 4-cis-hydroxycilostazol. While cilostazol itself exhibits potent vasodilatory and antiplatelet effects, its metabolites also contribute to its overall pharmacological profile. The conversion of cilostazol to 4-cis-hydroxycilostazol is mediated predominantly by CYP2C19 and CYP3A5, with this metabolite exhibiting distinct biological activities compared to its parent compound .

Phosphodiesterase Inhibition

this compound acts as an inhibitor of phosphodiesterase type III (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This increase in cAMP results in:

- Inhibition of Platelet Aggregation : The elevation in cAMP levels inhibits platelet activation and aggregation, which is crucial for preventing thrombus formation .

- Vasodilation : Enhanced cAMP levels promote relaxation of vascular smooth muscle, contributing to vasodilation and improved blood flow .

Pharmacokinetics

The pharmacokinetic profile of 4-cis-hydroxycilostazol reveals that it is significantly protein-bound (approximately 66%) and has a half-life comparable to other metabolites . Following oral administration of cilostazol:

- Peak Plasma Concentration (Cmax) : Achieved within approximately 3 hours.

- Steady-State Concentration : Reached within four days of consistent dosing .

Antiplatelet Effects

Clinical studies have demonstrated that cilostazol therapy significantly reduces platelet reactivity in patients with peripheral artery disease (PAD) who are also on clopidogrel therapy. The adjunctive use of cilostazol has been shown to enhance the efficacy of clopidogrel, particularly in patients with high on-treatment platelet reactivity (HTPR) .

Vascular Health

In addition to its antiplatelet effects, cilostazol has been associated with improved vascular health outcomes:

- Improvement in Walking Distances : Cilostazol has been shown to enhance both maximal and pain-free walking distances in patients suffering from intermittent claudication .

- Reduction in Cardiovascular Events : Some studies indicate a potential reduction in cardiovascular events among patients receiving cilostazol compared to those on placebo .

Case Studies

- Cilostazol in Dialysis Patients : A case-control study evaluated the effect of cilostazol on the maturation rates and durability of vascular access for hemodialysis. Patients receiving cilostazol prior to access creation showed improved maturation rates compared to controls .

- Cilostazol Use in Alzheimer's Disease : A study explored the effects of cilostazol as an adjunct therapy for Alzheimer's patients, suggesting potential cognitive benefits alongside its cardiovascular effects .

特性

IUPAC Name |

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNZXLUGHLDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434374, DTXSID801343144 | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87153-04-6, 87153-06-8 | |

| Record name | 4'-Hydroxycilostazol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycilostazol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does baicalein administration affect the formation of 4′-trans-hydroxy cilostazol in rats?

A1: The research indicates that co-administering baicalein with cilostazol significantly reduces the formation of 4′-CLZ in rats. Specifically, the study observed a 36.12% decrease in AUC0-∞ and a 44.37% decrease in Cmax for 4′-CLZ when baicalein was co-administered []. This suggests that baicalein may inhibit the metabolic pathway responsible for converting cilostazol to 4′-CLZ. Further research is needed to confirm the mechanism of this interaction and its potential implications for cilostazol therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。